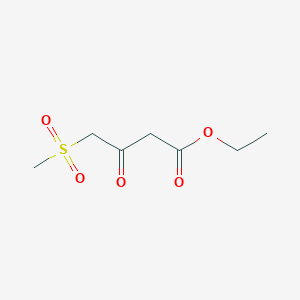
6-(3,5-Difluorophenoxy)pyridin-3-amine
Overview
Description
6-(3,5-Difluorophenoxy)pyridin-3-amine, also known as 6-(3,5-DFOPA), is a chemical compound that has been studied extensively for its potential applications in various fields of research and industry. It has a molecular weight of 222.19 g/mol .
Molecular Structure Analysis
The InChI code for 6-(3,5-Difluorophenoxy)pyridin-3-amine is1S/C11H8F2N2O/c12-8-2-1-3-9(11(8)13)16-10-5-4-7(14)6-15-10/h1-6H,14H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
6-(3,5-Difluorophenoxy)pyridin-3-amine is a powder at room temperature .Scientific Research Applications
Environmental Pollution Control
One prominent application of amine-functionalized compounds, similar to 6-(3,5-Difluorophenoxy)pyridin-3-amine, is in the treatment of environmental pollutants. Specifically, such compounds have shown efficacy in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficiency of amine-containing sorbents in PFAS control is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents, offering a promising approach for municipal water and wastewater treatment at low PFAS concentrations (Ateia et al., 2019).
Chemical Synthesis and Drug Discovery
The versatile nature of 6-(3,5-Difluorophenoxy)pyridin-3-amine facilitates its use in the synthesis of complex organic molecules, including heterocyclic aromatic amines (HAAs) which are known for their applications in drug discovery and development. Research focusing on the synthesis, anti-inflammatory activities, and structure-activity relationships of pyrimidines, for instance, leverages compounds with structural similarities to 6-(3,5-Difluorophenoxy)pyridin-3-amine, underscoring their importance in medicinal chemistry (Rashid et al., 2021).
Environmental Safety and Toxicology
Studies have also delved into the environmental safety and toxicological profiles of novel fluorinated compounds, including derivatives akin to 6-(3,5-Difluorophenoxy)pyridin-3-amine. Such research aims at understanding the sources, fates, and effects of alternative PFAS compounds in the environment and their potential impact on human health, highlighting the need for additional toxicological studies to evaluate the long-term usability of these alternatives (Wang et al., 2019).
Analytical Chemistry
The chemical structure of 6-(3,5-Difluorophenoxy)pyridin-3-amine lends itself to applications in analytical chemistry, particularly in the development of sensitive and selective methods for the detection of hazardous compounds. Research in this area focuses on the analysis and detection of nitrogen-containing hazardous compounds, including amines and pesticides, using advanced oxidation processes. This not only facilitates the removal of these compounds from water and wastewater but also improves our understanding of their degradation behaviors and mechanisms (Bhat & Gogate, 2021).
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
6-(3,5-difluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-7-3-8(13)5-10(4-7)16-11-2-1-9(14)6-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIIHDCELVOHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Difluorophenoxy)pyridin-3-amine | |
CAS RN |
1342739-14-3 | |
| Record name | 6-(3,5-difluorophenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)



![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)
![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)



![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)



